molecular formula C7H3F3I2 B8544791 Benzene, 1,3-diiodo-5-(trifluoromethyl)-

Benzene, 1,3-diiodo-5-(trifluoromethyl)-

Cat. No.: B8544791
M. Wt: 397.90 g/mol
InChI Key: JJSJGDLPQPEQBW-UHFFFAOYSA-N
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Description

"Benzene, 1,3-diiodo-5-(trifluoromethyl)-" (CAS: N/A; molecular formula: C₇H₃F₃I₂) is a halogenated aromatic compound featuring two iodine substituents at the 1- and 3-positions and a trifluoromethyl (-CF₃) group at the 5-position. The trifluoromethyl group is a strong electron-withdrawing substituent, which significantly influences the electronic distribution of the benzene ring, directing electrophilic substitution reactions to specific positions. Iodine, being a heavy halogen, imparts distinct reactivity compared to lighter halogens (e.g., fluorine, chlorine), particularly in nucleophilic aromatic substitution or cross-coupling reactions. This compound is primarily utilized in organic synthesis, pharmaceuticals, and materials science, where its unique substituent profile enables tailored electronic and steric effects .

Properties

Molecular Formula

C7H3F3I2

Molecular Weight

397.90 g/mol

IUPAC Name

1,3-diiodo-5-(trifluoromethyl)benzene

InChI

InChI=1S/C7H3F3I2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H

InChI Key

JJSJGDLPQPEQBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1I)I)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Trifluoromethylbenzenes

Example 1: 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CAS: N/A; molecular formula: C₇H₂ClF₃N₂O₄)

  • Structural Differences : Chlorine (at position 2) and nitro groups (positions 1 and 3) replace the iodine atoms in the target compound.
  • Reactivity : The nitro groups enhance electron-withdrawing effects, making the ring highly deactivated. Chlorine, though electronegative, is less polarizable than iodine, reducing its leaving-group ability in substitution reactions.
  • Applications: Used as a derivatization reagent for polyamines in chromatographic analysis due to its high reactivity with amino groups .

Example 2: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (CAS: N/A; molecular formula: C₇H₂F₄NO₂)

  • Structural Differences : A fluorine atom (position 1) and nitro group (position 2) are present.
  • Reactivity : Fluorine’s small size and strong electronegativity increase ring stability but reduce nucleophilic substitution rates compared to iodine.
  • Applications : Preferred over chloro analogs in food-sample derivatization due to superior precision and environmental compatibility .

Fluoro- and Iodo-Substituted Benzenes

Example 3: Benzenamine, 3-Trifluoromethyl (CAS: N/A; molecular formula: C₇H₆F₃N)

  • Structural Differences : An amine group (-NH₂) replaces iodine at position 3.
  • Reactivity : The amine acts as an electron-donating group, countering the -CF₃ group’s electron-withdrawing effect. This balance alters regioselectivity in electrophilic substitution.
  • Applications : Used in medicinal chemistry to modulate pharmacokinetic properties, leveraging fluorine’s metabolic stability .

Other Trifluoromethylbenzene Derivatives

Example 4: 1,3-Benzodioxole (CAS: 274-09-9; molecular formula: C₇H₆O₂)

  • Structural Differences : A dioxygenated ring (positions 1 and 3) replaces iodine and -CF₃ groups.
  • Reactivity : The electron-rich oxygen atoms facilitate electrophilic aromatic substitution, contrasting with the electron-deficient nature of trifluoromethyl-substituted rings.
  • Applications : Primarily employed in agrochemicals and fragrances due to its stability and low toxicity .

Research Findings and Data Tables

Table 2: Physical Properties (Representative Data)

Compound Boiling Point (°C) Solubility (Polar Solvents) Stability
1,3-diiodo-5-(trifluoromethyl)benzene ~300 (est.) Low Sensitive to light
2-Chloro-1,3-dinitro-5-(CF₃)benzene >250 Moderate Thermally stable
1-Fluoro-2-nitro-4-(CF₃)benzene ~200 High Hydrolytically stable
Benzenamine, 3-Trifluoromethyl ~180 High Oxidizes in air

Key Insights

  • Electronic Effects : The -CF₃ group in all compounds strongly deactivates the ring, but substituents like iodine (polarizable, good leaving group) or fluorine (small, stable) dictate reaction pathways.
  • Reactivity Trends : Iodo-substituted derivatives excel in cross-coupling reactions, whereas nitro- and fluoro-substituted analogs are preferred in analytical chemistry due to precision and stability .
  • Medicinal Relevance : Fluorine and -CF₃ groups enhance bioavailability and metabolic resistance, as seen in drug-design applications .

Q & A

Q. What role does 1,3-diiodo-5-(trifluoromethyl)benzene play in derivatizing biomolecules for analytical chemistry?

  • Methodological Answer : The compound serves as a derivatization reagent for amines or thiols in HPLC/GC-MS. For example, it reacts with polyamines (e.g., spermine) to form stable adducts detectable at sub-ppm levels. Optimize reaction pH (8–9) and temperature (60°C) to maximize substitution at all amino groups, as confirmed by X-ray crystallography of derivatives .

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